molecular formula C7H14ClNO3 B2396410 ethyl3-aminooxolane-3-carboxylatehydrochloride CAS No. 2309448-83-5

ethyl3-aminooxolane-3-carboxylatehydrochloride

Cat. No.: B2396410
CAS No.: 2309448-83-5
M. Wt: 195.64
InChI Key: BNTKPLKHQANQFI-UHFFFAOYSA-N
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Description

ethyl3-aminooxolane-3-carboxylatehydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl. It is a hydrochloride salt form of ethyl 3-aminooxolane-3-carboxylate, which is a derivative of oxolane. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminooxolane-3-carboxylate;hydrochloride typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation process, where carboxylic acids are activated using catalysts or coupling reagents to form amides. The reaction conditions often involve the use of solvents and specific temperatures to achieve optimal yields .

Industrial Production Methods

In industrial settings, the production of ethyl 3-aminooxolane-3-carboxylate;hydrochloride may involve large-scale catalytic processes. These processes are designed to maximize efficiency and yield while minimizing costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

ethyl3-aminooxolane-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

ethyl3-aminooxolane-3-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-aminooxolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ethyl3-aminooxolane-3-carboxylatehydrochloride can be compared with other similar compounds, such as:

The uniqueness of ethyl 3-aminooxolane-3-carboxylate;hydrochloride lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-aminooxolane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-6(9)7(8)3-4-10-5-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTKPLKHQANQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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